molecular formula C13H14N2O B2527000 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone CAS No. 2090590-64-8

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone

Cat. No.: B2527000
CAS No.: 2090590-64-8
M. Wt: 214.268
InChI Key: XKCKWLLLROUVQD-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone is a high-purity chemical compound offered for research and development purposes. As a pyrazole derivative, this scaffold is of significant interest in medicinal chemistry and materials science. Pyrazole-containing compounds are widely recognized for their diverse biological activities, serving as key precursors and intermediates in the synthesis of potential therapeutic agents . Research into analogous pyrazole-based structures has demonstrated their relevance in developing compounds with various pharmacological properties, making them valuable tools for researchers . The structure of this compound, featuring an acetylpyrazole core, is typical of intermediates used in constructing more complex molecules, such as fused heterocyclic systems, which are prevalent in drug discovery efforts . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(2,6-dimethylphenyl)pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)13(9)15-12(11(3)16)7-8-14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCKWLLLROUVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone typically involves the reaction of 2,6-dimethylphenylhydrazine with an appropriate α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:

    Step 1: Preparation of 2,6-dimethylphenylhydrazine by the reduction of 2,6-dimethylnitrobenzene.

    Step 2: Condensation of 2,6-dimethylphenylhydrazine with an α,β-unsaturated ketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more intricate chemical structures, facilitating the exploration of new materials and compounds.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, which are essential for catalysis and material science applications.

Biological Activities

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, certain analogs have been evaluated for their efficacy against various pathogens in vitro .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, suggesting its use in treating conditions characterized by chronic inflammation .
  • Anticancer Activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Medicinal Chemistry

  • Drug Development : The compound is explored as a lead structure for developing new pharmaceuticals targeting specific diseases such as diabetes and cancer. Its ability to modulate enzyme activity makes it suitable for therapeutic applications .
  • Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its viability as a drug candidate.

Industrial Applications

  • Agrochemicals : The compound is being evaluated for its potential use in agricultural chemicals due to its biological activity against plant pathogens.
  • Dyes and Pigments : Its unique chemical structure allows for applications in dye synthesis, contributing to the development of novel colorants with specific properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated several pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency compared to standard antibiotics .

Case Study 2: Anti-inflammatory Properties

Research involving animal models demonstrated that administration of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Heterocyclic Core Variations

a) Pyrazole vs. Tetrazole Derivatives
  • 1-[5-(2,6-Dimethylphenyl)-1H-tetrazol-1-yl]ethanone (): Core Structure: Tetrazole (5-membered ring with four nitrogen atoms) vs. pyrazole. Impact: Tetrazoles exhibit enhanced metabolic stability and hydrogen-bonding capacity due to the additional nitrogen atoms, which may improve antimicrobial activity . However, pyrazoles are generally more lipophilic, favoring membrane penetration. Activity: Tetrazole derivatives (e.g., compounds 2a-f in ) showed moderate to strong antimicrobial activity against S. aureus and E. coli, suggesting that the target pyrazole analog may require structural optimization for similar efficacy.
b) Pyrazole vs. Thiazole/Piperidine Hybrids
  • Oxathiapiprolin (): Structure: Combines pyrazole, thiazole, and piperidine moieties. The ethanone group is part of a larger, complex fungicide. Activity: Oxathiapiprolin targets fungal lipid biosynthesis (Qi site of complex III), whereas the simpler pyrazole-ethanone structure lacks this multi-target specificity .

Substituent Effects on Aromatic Rings

a) 2,6-Dimethylphenyl vs. 2,6-Dimethoxyphenyl
  • SR48692 (): Substituents: 2,6-Dimethoxyphenyl on pyrazole vs. 2,6-dimethylphenyl in the target compound. Methyl groups may improve metabolic stability but reduce polarity .
b) 2,6-Dimethylphenyl vs. Trifluoromethylphenyl
  • 1-(4-Methylphenyl)-2-[5-(3-trifluoromethylphenyl)tetrazol-2-yl]ethanone (): Substituents: CF₃ (electron-withdrawing) vs. CH₃ (electron-donating). Impact: CF₃ groups enhance oxidative stability and receptor affinity but may reduce solubility. The target compound’s methyl groups likely confer higher logP and better membrane permeability .

Functional Group Comparisons

a) Ethanone vs. Acetamide
  • Alachlor and Pretilachlor (): Functional Groups: Chloroacetamide vs. ethanone. Activity: Acetamide herbicides inhibit plant fatty acid synthesis, while ethanone-containing compounds (e.g., the target) may lack herbicidal activity but could be optimized for antifungal or antimicrobial uses .
b) Ethanone vs. Carboxylic Acid
  • SR48692 (): Functional Groups: Carboxylic acid (ionizable) vs. ethanone (non-ionizable). Impact: Carboxylic acids improve water solubility and protein binding but may reduce bioavailability. The target compound’s ethanone group balances lipophilicity and stability .

Antimicrobial Potential

  • Tetrazole Derivatives (): MIC values of 8–32 µg/mL against Gram-positive bacteria.
  • Target Compound : Predicted to have lower activity due to reduced hydrogen-bonding capacity compared to tetrazoles.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Biological Activity Source
Target Compound Pyrazole 2,6-Dimethylphenyl Ethanone Under investigation -
1-[5-(2,6-DMP)-tetrazolyl] Tetrazole 2,6-Dimethylphenyl Ethanone Antimicrobial (MIC 8–32 µg/mL)
Oxathiapiprolin Pyrazole Difluorophenyl, thiazole Ethanone Fungicidal (Qi inhibitor)
SR48692 Pyrazole 2,6-Dimethoxyphenyl Carboxylic acid Neurotensin receptor antagonist

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/L)
Target Compound 244.3 ~2.8 <50
1-[5-(2,6-DMP)-tetrazolyl] 257.3 ~1.5 ~200
Oxathiapiprolin 537.4 ~4.2 <1

Biological Activity

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

1. Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2,6-dimethylphenylhydrazine with an α,β-unsaturated ketone, typically in the presence of sodium ethoxide under reflux conditions. The general reaction scheme involves:

  • Preparation of 2,6-dimethylphenylhydrazine : This is achieved by reducing 2,6-dimethylnitrobenzene.
  • Condensation : The hydrazine reacts with an α,β-unsaturated ketone to form the pyrazole ring.

2.1 Antimicrobial Activity

Research indicates that 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

2.2 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing promising results in various assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies revealed that it significantly reduces tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in animal models .
  • Mechanism of Action : It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process .

2.3 Anticancer Activity

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like erlotinib .
  • Mechanism : It may exert its effects by inducing apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

3. Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives, including 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone:

StudyBiological ActivityFindings
Anti-inflammatoryReduced TNF-α levels by up to 80% in vivo
AnticancerIC50 against MCF-7 cells was 0.08 µM
AntimicrobialEffective against multiple bacterial strains

4. Conclusion

The compound 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone exhibits a broad spectrum of biological activities, making it a valuable candidate for further pharmacological studies. Its antimicrobial, anti-inflammatory, and anticancer properties highlight its potential applications in drug development. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.

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